(3-Aminophenyl)(morpholino)methanone
Overview
Description
(3-Aminophenyl)(morpholino)methanone is a key intermediate in the preparation of active pharmaceutical ingredients . It is a derivative of morpholine, a six-membered heterocyclic compound containing two heteroatoms, oxygen and nitrogen .
Synthesis Analysis
The synthesis of (3-Aminophenyl)(morpholino)methanone involves four steps. Benzotrichloride is selected as a precursor for the preparation of the target molecule. The first step involves nitrating the benzotrichloride to obtain meta-nitrobenzoic acid. This is then chlorinated with thionyl chloride to obtain meta-nitrobenzoyl chloride. The next step involves condensing this with morpholine, followed by reduction with iron and HCl to form the target molecule .Molecular Structure Analysis
The molecular formula of (3-Aminophenyl)(morpholino)methanone is C11H14N2O2 . The structure contains a morpholine ring attached to a phenyl ring through a methanone group .Chemical Reactions Analysis
The key chemical reaction involved in the synthesis of (3-Aminophenyl)(morpholino)methanone is the condensation of meta-nitrobenzoyl chloride with morpholine, followed by reduction with iron and HCl .Scientific Research Applications
Synthesis and Structure Analysis
Antitumor Activity : A compound structurally related to (3-Aminophenyl)(morpholino)methanone, 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone, was synthesized and found to inhibit the proliferation of several cancer cell lines, including A549, BGC-823, and HepG-2 (Tang & Fu, 2018).
PET Imaging Agent Synthesis : The synthesis of a potential PET imaging agent for Parkinson's disease, HG-10-102-01, used a compound similar to (3-Aminophenyl)(morpholino)methanone (Wang et al., 2017).
Chemical Synthesis and Characterization
Synthesis of Heterocycles : The synthesis of (2-aminophenyl)(naphthalen-2-yl)methanones via UV light irradiation, which is closely related to the chemistry of (3-Aminophenyl)(morpholino)methanone (Jing et al., 2018).
Solubility and Thermodynamic Modeling : The solubility and thermodynamic properties of 4-(4-Aminophenyl)-3-morpholinone were investigated, providing insights into its physicochemical properties (Yang et al., 2016).
Enzyme Inhibition and Molecular Docking
Inhibitors of Enzymes : Compounds similar to (3-Aminophenyl)(morpholino)methanone, such as morpholylureas, were shown to be potent inhibitors of the AKR1C3 enzyme, which is relevant in treating hormone-related cancers (Flanagan et al., 2014).
Antiproliferative Activity and Molecular Docking : The synthesis and characterization of a compound structurally similar to (3-Aminophenyl)(morpholino)methanone was analyzed for its antiproliferative activity and molecular docking analysis (Prasad et al., 2018).
Safety And Hazards
The safety data sheet for (3-Aminophenyl)(morpholino)methanone indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. It is recommended to use personal protective equipment, avoid dust formation, and ensure adequate ventilation when handling this compound .
properties
IUPAC Name |
(3-aminophenyl)-morpholin-4-ylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c12-10-3-1-2-9(8-10)11(14)13-4-6-15-7-5-13/h1-3,8H,4-7,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFFVEVKGZGRRCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60424485 | |
Record name | (3-Aminophenyl)(morpholino)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60424485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Aminophenyl)(morpholino)methanone | |
CAS RN |
104775-65-7 | |
Record name | (3-Aminophenyl)(morpholino)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60424485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(morpholine-4-carbonyl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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